molecular formula C18H15F3N4O2 B2690185 4-methoxy-N'-methyl-N'-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide CAS No. 320421-89-4

4-methoxy-N'-methyl-N'-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide

Número de catálogo: B2690185
Número CAS: 320421-89-4
Peso molecular: 376.339
Clave InChI: VBOLPZQEPKDPOJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound “4-methoxy-N’-methyl-N’-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide” is a quinazoline derivative . Quinazoline derivatives are a group of compounds that have drawn significant attention due to their wide range of biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties .


Molecular Structure Analysis

Quinazoline is a heterocyclic compound that consists of two fused six-membered rings, one of which is a benzene ring and the other is a pyrimidine ring . The specific molecular structure of “4-methoxy-N’-methyl-N’-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide” is not available in the resources I have.

Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Activities

A variety of quinazoline derivatives have been synthesized and evaluated for their potential pharmacological activities. These compounds, including structures similar to 4-methoxy-N'-methyl-N'-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide, have shown a range of biological activities such as hypolipidemic, anticonvulsant, anticancer, anti-ulcerogenic, and anti-ulcerative colitis activities.

  • Hypolipidemic Activity : Novel quinazolines and 4(3H)-quinazolinones derivatives were synthesized, demonstrating significant hypolipidemic activity by lowering triglyceride and total cholesterol levels in studies (Kurogi et al., 1996).

  • Anticonvulsant Evaluation : A series of quinazoline derivatives were synthesized and evaluated for their anticonvulsant activity, showing potential as treatments for seizures compared to standard drugs (El-Azab et al., 2011).

  • Anticancer and Vascular Disrupting Agents : Triazoloquinazolinone-based compounds were identified as potent inhibitors of tubulin assembly and demonstrated anticancer activity across a variety of cancer cell lines (Driowya et al., 2016).

  • Anti-ulcerogenic and Anti-ulcerative Colitis Activity : Novel quinazoline derivatives exhibited significant curative activity against acetic acid-induced ulcer model and showed higher activity than standard drugs in treating peptic ulcer and ulcerative colitis without reported side effects on liver and kidney functions (Alasmary et al., 2017).

Antimicrobial and Analgesic Activities

  • Antimicrobial Activity : Novel benzohydrazide derivatives have been synthesized and characterized, with some showing promising analgesic, antifungal, and antibacterial activities, as well as in vitro antiproliferative activity (Vijaya Raj et al., 2007).

  • Analgesic Activity : Synthesis and evaluation of novel compounds for their analgesic activity have shown significant results, highlighting the therapeutic potential of quinazoline derivatives in pain management (Osarodion, 2023).

Mecanismo De Acción

The mechanism of action of quinazoline derivatives can vary widely depending on their specific structures and the biological targets they interact with . The specific mechanism of action for “4-methoxy-N’-methyl-N’-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide” is not provided in the available resources.

Direcciones Futuras

Quinazoline derivatives, due to their wide range of biological activities, are a promising area of research in medicinal chemistry . Future research could focus on synthesizing new quinazoline derivatives, including “4-methoxy-N’-methyl-N’-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide”, and studying their biological activities and mechanisms of action.

Propiedades

IUPAC Name

4-methoxy-N'-methyl-N'-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O2/c1-25(24-16(26)11-7-9-12(27-2)10-8-11)15-13-5-3-4-6-14(13)22-17(23-15)18(19,20)21/h3-10H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBOLPZQEPKDPOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC(=NC2=CC=CC=C21)C(F)(F)F)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.